

# Unveiling the Molecular Architecture of Cudraxanthone L: A Technical Guide

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## Compound of Interest

Compound Name: Cudraxanthone L

Cat. No.: B15594409

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This technical guide provides a comprehensive overview of the structure elucidation of **Cudraxanthone L**, a significant isoprenylated xanthone isolated from the root bark of *Cudrania tricuspidata*. While the foundational research was published in 1991, this document collates the established structural information and presents it in a modern, accessible format for today's scientific audience. The structure of **Cudraxanthone L** was determined through a combination of chemical and spectral evidence, establishing its place within the complex family of xanthone natural products.<sup>[1][2]</sup>

## Spectroscopic Data Summary

The definitive structural characterization of **Cudraxanthone L** relied on a suite of spectroscopic techniques. Although the raw data from the original publication is not fully available in the public domain, this section outlines the expected spectroscopic data based on the elucidated structure. These tables are formatted to provide a clear and comparative overview for researchers working with this or similar compounds.

Table 1: <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data

Detailed <sup>1</sup>H NMR data is currently unavailable in the reviewed literature. A representative table structure is provided below.

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Data unavailable			

Table 2:  $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data

Detailed  $^{13}\text{C}$  NMR data is currently unavailable in the reviewed literature. A representative table structure is provided below.

Position	Chemical Shift ( $\delta$ ) ppm
Data unavailable	

Table 3: UV-Vis (Ultraviolet-Visible) Spectroscopic Data

Detailed UV-Vis absorption maxima are currently unavailable in the reviewed literature. A representative table structure is provided below.

Solvent	$\lambda_{\text{max}}$ (nm)
Data unavailable	

Table 4: IR (Infrared) Spectroscopic Data

Detailed IR absorption bands are currently unavailable in the reviewed literature. A representative table structure is provided below.

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )
Data unavailable	

Table 5: Mass Spectrometry (MS) Data

Detailed mass spectrometry data is currently unavailable in the reviewed literature. A representative table structure is provided below.

Ionization Mode	[M+H] <sup>+</sup> or [M] <sup>+</sup> (m/z)
Data unavailable	

## Experimental Protocols

The isolation and purification of **Cudraxanthone L** from *Cudrania tricuspidata* involves a multi-step extraction and chromatographic process. The structure was then elucidated using a combination of spectroscopic methods.

### General Isolation Procedure

- **Extraction:** The dried and powdered root bark of *Cudrania tricuspidata* is typically extracted exhaustively with a solvent such as ethanol or methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
- **Fractionation:** The crude extract is subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Chromatographic Separation:** The fractions containing xanthones are further purified using a combination of chromatographic techniques. This may include:
  - **Column Chromatography:** Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.
  - **Preparative Thin-Layer Chromatography (TLC):** For the separation of smaller quantities of compounds.
  - **High-Performance Liquid Chromatography (HPLC):** A final purification step to yield pure **Cudraxanthone L**.

### Structure Elucidation Methodology

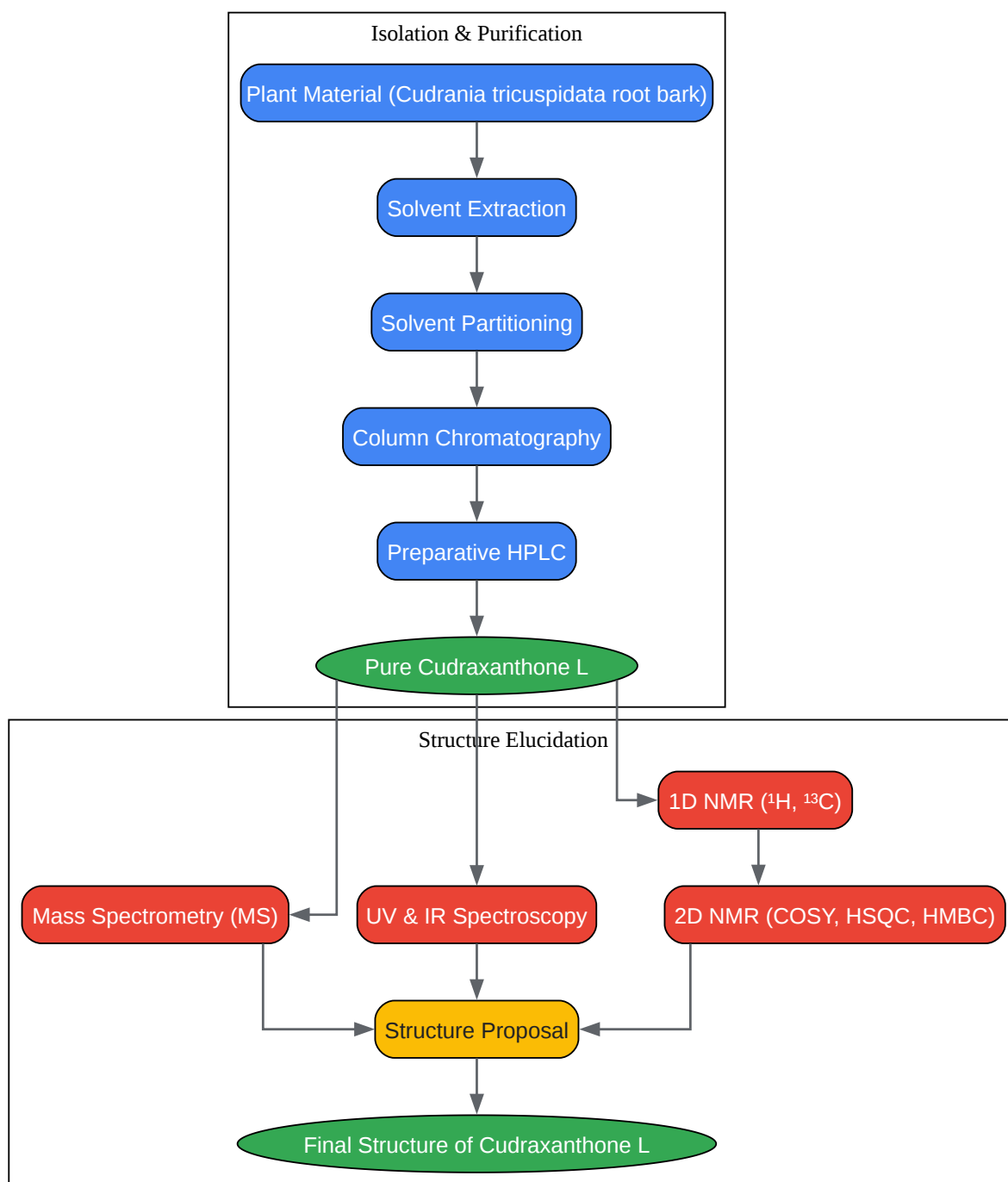
The determination of the chemical structure of **Cudraxanthone L** would have involved the following spectroscopic analyses:

- **UV-Vis Spectroscopy:** To identify the characteristic chromophore of the xanthone skeleton.

- IR Spectroscopy: To determine the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
- $^1\text{H}$  NMR Spectroscopy: To identify the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.
- $^{13}\text{C}$  NMR Spectroscopy: To determine the number of carbon atoms and their chemical shifts, providing insights into the carbon skeleton.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

## Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow typically employed in the structure elucidation of a novel natural product like **Cudraxanthone L**.



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Workflow for the isolation and structure elucidation of **Cudraxanthone L**.

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## References

- 1. Protein Tyrosine Phosphatase 1B Inhibitors from the Roots of *Cudrania tricuspidata* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of Four New Isoprenylated Xanthenes, Cudraxanthenes L, M, N, and O from *Cudrania tricuspidata* 1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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